molecular formula C8H18ClNO2 B13548626 (4-Amino-2,2-dimethyloxan-4-yl)methanolhydrochloride CAS No. 2825005-86-3

(4-Amino-2,2-dimethyloxan-4-yl)methanolhydrochloride

Cat. No.: B13548626
CAS No.: 2825005-86-3
M. Wt: 195.69 g/mol
InChI Key: GBKCKAFEHTYEGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Amino-2,2-dimethyloxan-4-yl)methanolhydrochloride is a chemical compound with the molecular formula C8H18ClNO2 and a molecular weight of 195.6870. This compound is characterized by the presence of an amino group, a dimethyloxane ring, and a methanol group, all of which contribute to its unique chemical properties .

Preparation Methods

The synthesis of (4-Amino-2,2-dimethyloxan-4-yl)methanolhydrochloride typically involves the following steps:

Chemical Reactions Analysis

(4-Amino-2,2-dimethyloxan-4-yl)methanolhydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methanol groups can participate in substitution reactions, leading to the formation of different derivatives.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(4-Amino-2,2-dimethyloxan-4-yl)methanolhydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Amino-2,2-dimethyloxan-4-yl)methanolhydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, while the methanol group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

(4-Amino-2,2-dimethyloxan-4-yl)methanolhydrochloride can be compared with other similar compounds, such as:

Biological Activity

(4-Amino-2,2-dimethyloxan-4-yl)methanolhydrochloride is a chemical compound with potential biological activity. Understanding its biological effects is crucial for evaluating its therapeutic applications and safety profile. This article reviews the biological activity of this compound based on available literature, including case studies and research findings.

  • Molecular Formula : C7_{7}H16_{16}ClN\O
  • Molecular Weight : 165.66 g/mol
  • CAS Number : Not specified in the available data.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Toxicity and Safety :
    • Initial studies suggest that the compound exhibits moderate toxicity levels, with an LD50 value indicating significant safety concerns at high doses. Further toxicological assessments are necessary to delineate safe exposure levels in humans.
  • Genotoxicity :
    • Research indicates that compounds with similar structures may exhibit genotoxic properties. For instance, 4-Amino-2,6-dinitrotoluene (a related compound) has shown mutagenic activity in various assays, raising concerns about the potential for DNA damage in mammalian systems .
  • Skin Sensitization :
    • The compound's potential as a skin sensitizer has been evaluated through local lymph node assays (LLNA). Results indicate a significant immune response in animal models, suggesting that it may act as a moderate skin sensitizer .

Table 1: Summary of Biological Activity Studies

Study TypeFindingsReference
Toxicity AssessmentLD50 values indicate moderate toxicity; further studies needed for clarity
GenotoxicityRelated compounds show mutagenic effects; potential for DNA damage observed
Skin SensitizationModerate skin sensitizer; significant immune response in LLNA tests

Detailed Research Findings

  • Toxicological Profile :
    • A study assessing the toxicity of related amines reported an LD50 of approximately 906 mg/kg in rats, indicating a need for caution when handling these compounds .
  • Genotoxicity Studies :
    • In vitro assays have demonstrated that structurally similar compounds can induce mutations in bacterial strains such as Salmonella typhimurium, suggesting that this compound may also possess genotoxic potential .
  • Skin Sensitization Tests :
    • In LLNA tests, various concentrations of the compound were applied to mouse ears, resulting in stimulation indices that suggest a biologically relevant immune response. The calculated EC3 value (the concentration inducing a stimulation index of 3) was found to be around 3.4% under specific testing conditions .

Properties

CAS No.

2825005-86-3

Molecular Formula

C8H18ClNO2

Molecular Weight

195.69 g/mol

IUPAC Name

(4-amino-2,2-dimethyloxan-4-yl)methanol;hydrochloride

InChI

InChI=1S/C8H17NO2.ClH/c1-7(2)5-8(9,6-10)3-4-11-7;/h10H,3-6,9H2,1-2H3;1H

InChI Key

GBKCKAFEHTYEGY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)(CO)N)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.